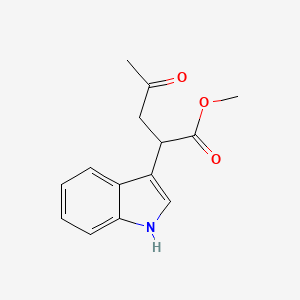![molecular formula C17H20N8O B11532742 4-{5-methyl-4-[(1E)-1-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11532742.png)
4-{5-methyl-4-[(1E)-1-{(2E)-[4-(propan-2-yl)benzylidene]hydrazinylidene}ethyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with alkynes or azides under specific conditions.
Introduction of the Oxadiazole Moiety: This can be achieved through cyclization reactions involving nitrile oxides and amidines.
Functional Group Modifications: Various functional groups such as methyl, isopropyl, and phenyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE include other triazole and oxadiazole derivatives. These compounds share similar structural features and may exhibit comparable biological activities.
Uniqueness
The uniqueness of 4-{5-METHYL-4-[(1E)-1-[(2E)-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]ETHYL]-1H-1,2,3-TRIAZOL-1-YL}-1,2,5-OXADIAZOL-3-AMINE lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N8O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[5-methyl-4-[(E)-C-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]carbonimidoyl]triazol-1-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C17H20N8O/c1-10(2)14-7-5-13(6-8-14)9-19-20-11(3)15-12(4)25(24-21-15)17-16(18)22-26-23-17/h5-10H,1-4H3,(H2,18,22)/b19-9+,20-11+ |
InChI Key |
UVGOUYRYIBQVBX-VQCWNDBCSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)/C(=N/N=C/C3=CC=C(C=C3)C(C)C)/C |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=NN=CC3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11532663.png)
![N'-{(E)-[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11532674.png)


![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11532687.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
![2-bromo-4-chloro-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11532691.png)
![(3Z,5E)-3,5-bis[4-(benzyloxy)-3-methoxybenzylidene]-1-propylpiperidin-4-one](/img/structure/B11532692.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B11532704.png)
![N'-[(E)-[4-(Morpholin-4-YL)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11532706.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11532712.png)
![2,4-dibromo-6-[(E)-(2-{4-[(3-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11532720.png)
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B11532731.png)
![2-methyl-3,5-dinitro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11532735.png)
